molecular formula C26H41ClN2O5 B6339845 Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA) CAS No. 1447710-67-9

Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA)

Cat. No. B6339845
CAS RN: 1447710-67-9
M. Wt: 497.1 g/mol
InChI Key: CRXKGJXRIDLZPK-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA) is an organic compound with a wide range of applications in biochemical and physiological research. Boc-L-Tyr(3-Cl)-OH.DCHA is a versatile tool that can be used to study a variety of biological processes. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.

Scientific Research Applications

Boc-L-Tyr(3-Cl)-OH.DCHA has a wide range of applications in scientific research. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. It can also be used to study the structure and function of proteins, as well as the mechanisms of signal transduction. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.

Mechanism of Action

Boc-L-Tyr(3-Cl)-OH.DCHA acts as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. By inhibiting tyrosine kinase activity, Boc-L-Tyr(3-Cl)-OH.DCHA can modulate a variety of cellular pathways.
Biochemical and Physiological Effects
Boc-L-Tyr(3-Cl)-OH.DCHA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit tyrosine kinase activity, modulate signal transduction pathways, and inhibit protein synthesis. It has also been shown to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects.

Advantages and Limitations for Lab Experiments

Boc-L-Tyr(3-Cl)-OH.DCHA has several advantages for use in laboratory experiments. It is a potent tyrosine kinase inhibitor, which makes it an ideal tool for studying signal transduction pathways. It is also relatively easy to synthesize, making it a cost-effective option for research. However, Boc-L-Tyr(3-Cl)-OH.DCHA can be toxic in large doses and should be handled with care.

Future Directions

The potential applications of Boc-L-Tyr(3-Cl)-OH.DCHA are vast and there are many possible future directions for research. Further studies could focus on the effects of Boc-L-Tyr(3-Cl)-OH.DCHA on other cellular pathways and its potential therapeutic applications. It could also be used to study the structure and function of proteins and to develop new drugs and therapies. Additionally, further research could explore the potential of Boc-L-Tyr(3-Cl)-OH.DCHA as a building block for the synthesis of other compounds.

Synthesis Methods

The synthesis of Boc-L-Tyr(3-Cl)-OH.DCHA involves a series of chemical reactions. The first step involves the reaction of Boc-L-Tyr(3-Cl)-OH with dicyclohexylcarbodiimide (DCC). This reaction produces an intermediate product, N-Boc-L-Tyr(3-Cl)-OH.DCC. This intermediate product is then reacted with dicyclohexylamine (DCHA) to yield the desired product, Boc-L-Tyr(3-Cl)-OH.DCHA.

properties

IUPAC Name

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXKGJXRIDLZPK-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Tyr(3-Cl)-OH.DCHA

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